2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine

概要

説明

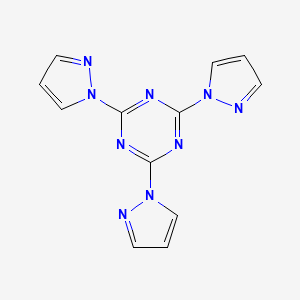

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is a heterocyclic compound with the molecular formula C12H9N9. It is composed of a triazine ring substituted with three pyrazolyl groups at the 2, 4, and 6 positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or dioxane. The general reaction scheme is as follows:

C3N3Cl3+3C3H4N2→C12H9N9+3HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient triazine ring.

Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

Coordination Chemistry: Metal salts like palladium chloride, copper sulfate, and silver nitrate are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, products can include substituted triazines with various functional groups.

Metal Complexes: Coordination with metals results in the formation of stable metal-ligand complexes

科学的研究の応用

2,4,6-Tri-1H-pyrazol-1-yl-1,3,5-triazine, also known as Tris(1H-pyrazol-1-yl)-1,3,5-triazine, is a chemical compound with the molecular formula . This compound features a 1,3,5-triazine core with three pyrazol-1-yl substituents . Research indicates that triazine derivatives, including this compound, possess a range of applications, particularly in medicinal chemistry and material science .

Scientific Research Applications

- Antimicrobial Activity: Numerous studies highlight the antimicrobial potential of triazole derivatives . Triazole-containing compounds have demonstrated activity against various bacteria, including both drug-sensitive and drug-resistant strains . For instance, specific 1,2,4-triazole derivatives have shown high activity against Gram-positive bacteria, surpassing the effectiveness of ampicillin in some cases .

- Anticancer Activity: Pyrazole derivatives, which are structurally related to this compound, exhibit anticancer properties . Research has explored the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives for their potential antitumor activity . Studies involving synthesized compounds have shown varying inhibitory growth rates against breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines .

- Medicinal Chemistry: 1,2,4-Triazoles and their heterocyclic derivatives have diverse bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, and antiviral properties . They also act as anticonvulsants, cannabinoid CB1 receptor antagonists, and PDE4A inhibitors .

- Material Science: Triazoles have applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .

- Synthesis of Triazine Derivatives: this compound can be used in the synthesis of other triazine derivatives, which have various biological activities . Triazine compounds have potential as microbial iron shelters for drug delivery and as corticotrophin-releasing factor 1 receptor antagonists . Some triazine derivatives also show activity against protozoan parasites .

作用機序

The mechanism of action of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific metal ion and the biological context .

類似化合物との比較

Similar Compounds

- 2,4,6-tris(4-pyrazol-1-yl)-1,3,5-triazine

- 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine

- 2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine

Uniqueness

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly effective as a ligand in coordination chemistry and potentially useful in various applications .

生物活性

2,4,6-Tri-1H-pyrazol-1-yl-1,3,5-triazine (CAS No. 27257-90-5) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a triazine core substituted with three pyrazole rings, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C12H9N9

- Molecular Weight : 279.26 g/mol

- CAS Number : 27257-90-5

- Purity : Typically analyzed for purity in research contexts; specific values are often provided by suppliers .

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay indicated that these compounds exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis and autophagy activation through caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study synthesized derivatives linked to pyrazole and assessed their antibacterial efficacy using agar dilution techniques. The results indicated notable antibacterial properties against various microbial strains .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9), which are critical for programmed cell death.

- Inhibition of NF-kB Pathway : It has been shown to suppress NF-kB expression while promoting p53 and Bax levels, enhancing pro-apoptotic signaling.

- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1 have been observed, indicating that the compound may trigger autophagic processes in cancer cells .

Case Studies

Several case studies have documented the effects of this compound:

特性

IUPAC Name |

2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N9/c1-4-13-19(7-1)10-16-11(20-8-2-5-14-20)18-12(17-10)21-9-3-6-15-21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFDLFGIPWUEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC(=N2)N3C=CC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。